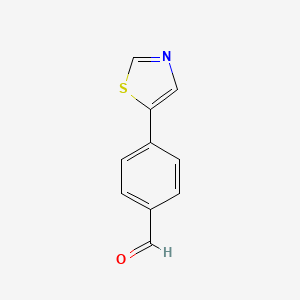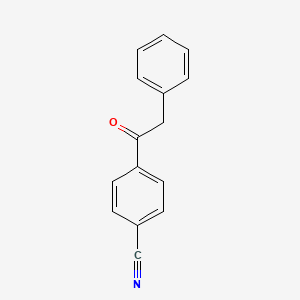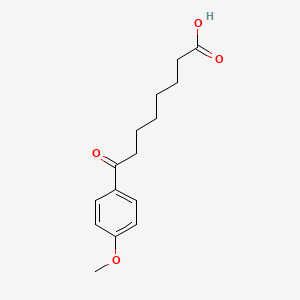
8-(4-Methoxyphenyl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and reactivity).Applications De Recherche Scientifique
Corrosion Inhibition
Research on structurally similar compounds, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has demonstrated significant effectiveness as corrosion inhibitors for mild steel in sulfuric acid media. These studies highlight the potential of phenyl-oxooctanoic acid derivatives in protecting metals against corrosion, a crucial aspect in industrial applications such as pipeline protection and metal preservation (Bouklah et al., 2006).
Organic Synthesis and Medicinal Chemistry
Another area of application is in the synthesis of biologically active compounds. For instance, rapid synthesis techniques for compounds like 4-oxo-4H-chromene-3-carboxylic acid, which serve as intermediates in the production of various biologically active molecules, indicate the relevance of 8-(4-Methoxyphenyl)-8-oxooctanoic acid in facilitating efficient synthesis processes in medicinal chemistry (Zhu et al., 2014).
Fatty Acid Metabolism Studies
Research involving organometallic complexes, like 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, showcases the use of fatty acid derivatives in studying metabolism within the liver. These studies offer a foundation for using phenyl-oxooctanoic acid derivatives as radiotracers or probes in biomedical imaging and metabolic studies, providing insights into metabolic pathways and disease states (Lee et al., 2004).
Environmental and Analytical Chemistry
The development of sensitive assays for the detection of environmental contaminants, as seen in the synthesis of haptens like 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, underlines the utility of phenyl-oxooctanoic acid derivatives in creating analytical tools. These compounds can be employed in developing assays for monitoring pollutants in agricultural and environmental samples, ensuring food safety and environmental protection (Zhang et al., 2008).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or behavior.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Propriétés
IUPAC Name |
8-(4-methoxyphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-19-13-10-8-12(9-11-13)14(16)6-4-2-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPOUULOOGENNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447770 |
Source


|
| Record name | 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Methoxyphenyl)-8-oxooctanoic acid | |
CAS RN |
22811-92-3 |
Source


|
| Record name | 8-(4-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

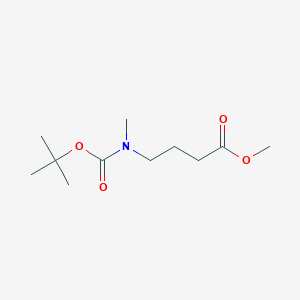

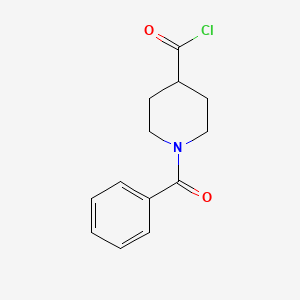
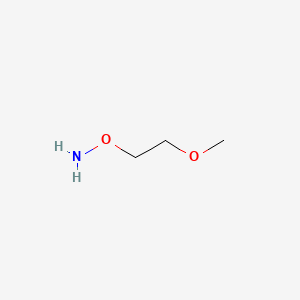
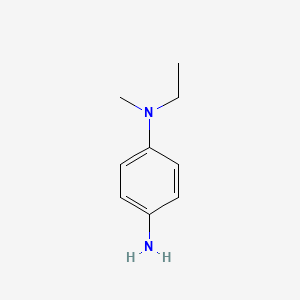
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
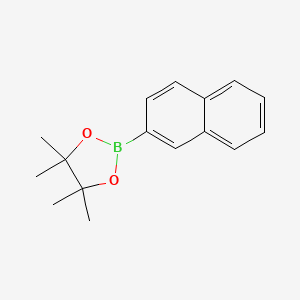
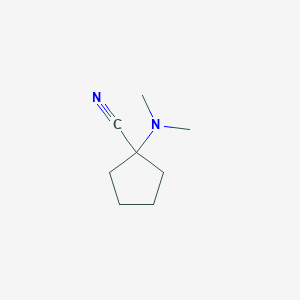
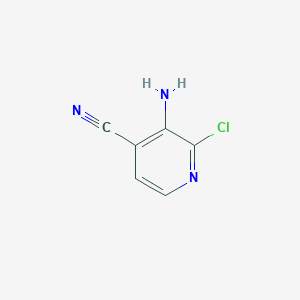
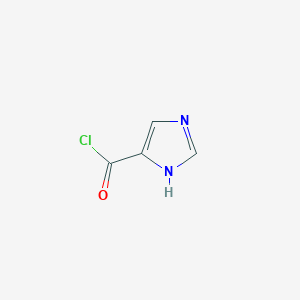
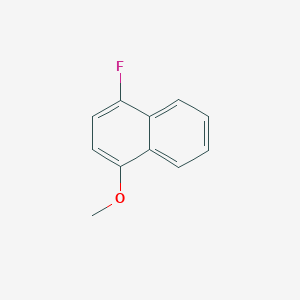
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
